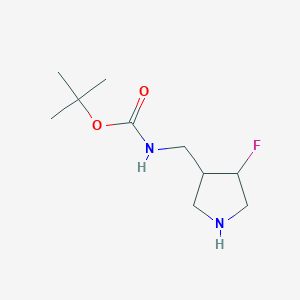
rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a fluoropyrrolidine moiety, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Fluoropyrrolidine Intermediate: The starting material, a suitable pyrrolidine derivative, undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The fluoropyrrolidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-fluorinated products.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The carbamate group can also participate in covalent bonding with target molecules, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rel-tert-Butyl (((3R,4S)-4-hydroxypyrrolidin-3-yl)methyl)carbamate
- rel-tert-Butyl (((3R,4S)-4-methylpyrrolidin-3-yl)methyl)carbamate
Uniqueness
rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H19FN2O2 |
|---|---|
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
tert-butyl N-[(4-fluoropyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
UMQUBAWDZABAPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CNCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



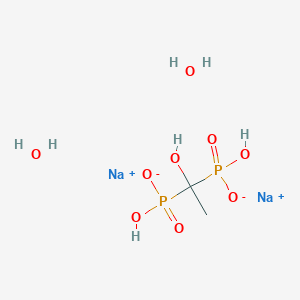
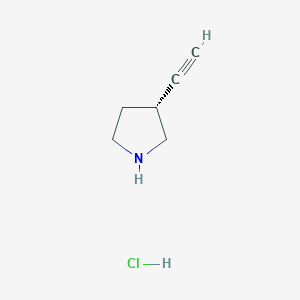

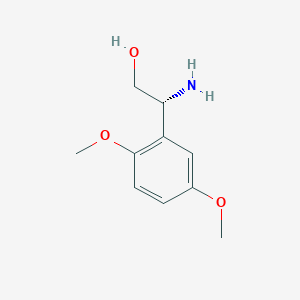
![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
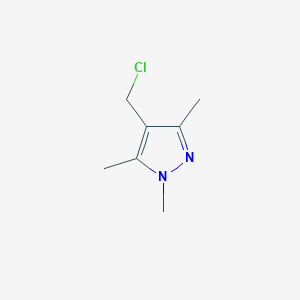
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)
![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)

